molecular formula C23H22ClF3O2 B1673285 Bifenthrin CAS No. 439680-76-9

Bifenthrin

Cat. No.: B1673285
CAS No.: 439680-76-9
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-IRHGGOMRSA-N
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Description

Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes. This compound was first registered for use by the United States Environmental Protection Agency in 1985 . It is a chiral compound, meaning it has different enantiomers that can exhibit varying biological activities .

Mechanism of Action

Bifenthrin, also known as Kappa-bifenthrin or Biphenthrin, is a widely used pyrethroid insecticide . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the nervous system of insects . It interferes with the functioning of voltage-gated sodium channels, which are essential for the initiation and propagation of nerve impulses .

Mode of Action

This compound acts by binding transiently to the sodium channels in both insects and mammals . Unlike other pyrethroids with an α-cyanogroup that block the sodium-channel permanently, this compound only binds transiently. This results in after potentials and eventual continuous firing of axons .

Biochemical Pathways

This compound’s neurotoxicity is linked to its affinity for voltage-gated sodium channels . It disrupts normal neuronal activity, leading to hyperexcitability in the nervous system . Studies have also suggested that this compound exposure may lead to Parkinson’s-like symptoms via the mitochondrial autophagy and ferroptosis pathway .

Pharmacokinetics

This compound is slowly absorbed by the body after ingestion, and most of it is excreted within 3-7 days . It has been observed that this compound can cause changes in the levels of certain biochemical markers in the body, indicating its potential to cause systemic effects .

Result of Action

The primary result of this compound’s action is the disruption of normal neuronal activity, leading to symptoms such as tremors, itching, burning, or numbness at the site of contact . In severe cases, it can cause more serious health effects, including nausea, abdominal pain, and vomiting .

Action Environment

Soil-bound this compound has the potential to contaminate surface waters through runoff . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type . This indicates that environmental factors such as soil type and water presence can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Bifenthrin interacts with the voltage-gated sodium channels in the nervous system of insects . The neurotoxicity of this compound is based on its affinity to these channels . This compound can bind to the sodium channel transiently, resulting in after potentials and eventual continuous firing of axons .

Cellular Effects

This compound has been found to induce oxidative stress and inflammatory responses in primary microglial cells . It increases reactive oxygen species, TNF-alpha synthesis, and prostaglandin E2 production . This compound also decreases superoxide dismutase, catalase, and glutathione peroxidase activities, and increases lipid peroxidation, protein oxidation, and H2O2 formation .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily through its interaction with voltage-gated sodium channels . This compound binds to these channels, affecting the normal functioning of the nervous system in insects . This binding results in after potentials and eventual continuous firing of axons .

Temporal Effects in Laboratory Settings

This compound is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type . This compound has the longest known residual time in soil of insecticides currently on the market .

Dosage Effects in Animal Models

Exposure to this compound in animal models has shown a dose-dependent reduction in the number of viable cells . At sub-cytotoxic concentrations, this compound increases reactive oxygen species, TNF-alpha synthesis, and prostaglandin E2 production .

Metabolic Pathways

This compound is metabolized mainly through oxidation of one of the gem-dimethyl groups on the cyclopropyl ring to give OH-methyl derivatives, either before or after hydrolysis to TFP acid and biphenyl alcohol . Some of the oxidized or acid derivatives become conjugated .

Transport and Distribution

This compound is designed to be effective by contact or ingestion . It affects the central and peripheral nervous system by interfering with sodium channel gating . Pyrethroids delay the closure of the sodium channel .

Subcellular Localization

Given its mode of action, it is likely that this compound interacts with components of the nervous system, such as sodium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester is then further reacted with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce this compound . Another method involves esterification reactions using cyhalofop-butyl and biphenyl alcohol as raw materials, with water generated during the reaction being removed azeotropically .

Industrial Production Methods

Industrial production of this compound typically involves the use of inert organic solvents and catalysts. For example, lambda-cyhalothric acid is reacted with thionyl chloride at controlled temperatures to produce lambda-cyhalothric acyl chloride. This intermediate is then reacted with 2-methyl-3-biphenylmethanol in the presence of an acid-binding agent to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Bifenthrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its insecticidal properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acids and alcohols, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Bifenthrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Bifenthrin belongs to the pyrethroid class of insecticides, which also includes compounds such as permethrin and cypermethrin. Compared to these similar compounds, this compound has a longer residual activity in soil and is more effective against a broader range of pests . Additionally, this compound’s unique chiral properties contribute to its distinct biological activities .

List of Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin
  • Lambda-cyhalothrin

This compound’s unique combination of high efficacy, long residual activity, and specific chiral properties make it a valuable tool in pest management.

Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1
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InChI Key

OMFRMAHOUUJSGP-IRHGGOMRSA-N
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Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl
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Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl
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Molecular Formula

C23H22ClF3O2
Record name BIFENTHRIN
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DSSTOX Substance ID

DTXSID9020160, DTXSID20891316
Record name Bifenthrin
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Molecular Weight

422.9 g/mol
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Physical Description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor.
Record name BIFENTHRIN
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Flash Point

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup)
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Solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol
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Density

Density: 1.2 g/cu m at 125 °C
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Vapor Pressure

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg
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Mechanism of Action

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5; (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity., Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity., Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II., ... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved., For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page.
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Color/Form

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid

CAS No.

82657-04-3, 439680-76-9
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Melting Point

69 °C, 156.2 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bifenthrin
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